L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide
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Overview
Description
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a glutaminyl group, a nitrophenyl group, and a prolinamide group, which together contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide typically involves the coupling of L-glutamine, 4-nitroaniline, and L-proline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group plays a crucial role in these interactions, often acting as a key binding moiety. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- L-Argininamide, D-leucyl-L-glutaminyl-N-(4-nitrophenyl)-
- L-Alaninamide, N-acetyl-L-alanyl-L-glutaminyl-N-(4-nitrophenyl)-
- L-Argininamide, N-benzoylglycyl-L-glutaminyl-N-(4-nitrophenyl)-
Uniqueness
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
90145-71-4 |
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Molecular Formula |
C16H21N5O5 |
Molecular Weight |
363.37 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H21N5O5/c17-12(7-8-14(18)22)16(24)20-9-1-2-13(20)15(23)19-10-3-5-11(6-4-10)21(25)26/h3-6,12-13H,1-2,7-9,17H2,(H2,18,22)(H,19,23)/t12-,13-/m0/s1 |
InChI Key |
FHLGTCWENYAKMZ-STQMWFEESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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